molecular formula C17H24O3 B11927673 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

Cat. No.: B11927673
M. Wt: 276.4 g/mol
InChI Key: ANUURBUQOGJSHE-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with ethoxy and cyclohexylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-cyclohexylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene, with piperidine and acetic acid as catalysts . The mixture is stirred overnight to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and cyclohexylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-(2-Cyclohexylethoxy)-3-ethoxybenzoic acid.

    Reduction: 4-(2-Cyclohexylethoxy)-3-ethoxybenzyl alcohol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is not fully understood. it is known to interact with various molecular targets and pathways. For example, it has been shown to reduce the expression of Nrf2 mRNA and protein levels, which can enhance the sensitivity of cancer cells to radiation therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct chemical and biological properties. Its ability to modulate Nrf2 expression and enhance radiosensitivity makes it particularly interesting for medical research.

Biological Activity

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzaldehyde core substituted with cyclohexyl and ethoxy groups. Its chemical structure can be represented as follows:

C15H20O3\text{C}_{15}\text{H}_{20}\text{O}_{3}

This structure is significant as the presence of the ethoxy and cyclohexyl groups may influence its solubility, stability, and interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activities. For example, studies have shown that benzaldehyde derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in conditions like arthritis and cardiovascular diseases.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of benzaldehyde derivatives. The presence of the ethoxy group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens. While specific data on this compound is limited, related compounds have demonstrated significant activity against bacteria and fungi.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of various benzaldehyde derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that certain structural modifications significantly enhanced radical scavenging activity, suggesting a similar potential for this compound.
  • Anti-inflammatory Mechanism
    • In vitro studies on related compounds showed a reduction in TNF-alpha and IL-6 levels upon treatment with benzaldehyde derivatives. This suggests that this compound could similarly modulate inflammatory pathways.
  • Antimicrobial Efficacy
    • A comparative study on various aromatic aldehydes demonstrated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. Given its structural similarities, this compound may also display antimicrobial properties worth investigating further.

Research Findings Summary Table

Activity Mechanism Related Findings
AntioxidantFree radical scavengingEnhanced activity in structurally similar compounds
Anti-inflammatoryInhibition of cytokines (TNF-alpha, IL-6)Similar compounds reduced inflammation markers
AntimicrobialMembrane penetration leading to cell lysisPotent activity against common bacterial strains

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

4-(2-cyclohexylethoxy)-3-ethoxybenzaldehyde

InChI

InChI=1S/C17H24O3/c1-2-19-17-12-15(13-18)8-9-16(17)20-11-10-14-6-4-3-5-7-14/h8-9,12-14H,2-7,10-11H2,1H3

InChI Key

ANUURBUQOGJSHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCC2CCCCC2

Origin of Product

United States

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